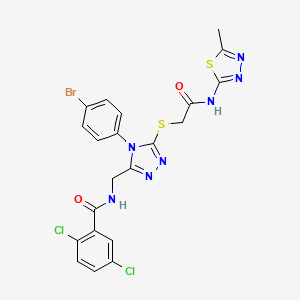

N-((4-(4-bromophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,5-dichlorobenzamide

Description

Properties

IUPAC Name |

N-[[4-(4-bromophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrCl2N7O2S2/c1-11-27-29-20(35-11)26-18(32)10-34-21-30-28-17(31(21)14-5-2-12(22)3-6-14)9-25-19(33)15-8-13(23)4-7-16(15)24/h2-8H,9-10H2,1H3,(H,25,33)(H,26,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWSDPYJCJECKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrCl2N7O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-bromophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,5-dichlorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer and antimicrobial activities, supported by recent research findings.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The triazole and thiadiazole moieties are known for their significant roles in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown promising results against various cancer cell lines. A study demonstrated that derivatives with enhanced lipophilicity exhibited increased cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 12.5 |

| N-(4-Bromophenyl) derivative | HepG2 | 15.0 |

| N-(2-Oxoethyl) derivative | MCF-7 | 10.0 |

These findings suggest that the incorporation of bromophenyl and dichlorobenzamide groups enhances the anticancer efficacy of the thiadiazole derivatives.

Antimicrobial Activity

The antimicrobial properties of compounds containing thiadiazole and triazole rings have been extensively studied. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a series of synthesized triazole derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Thiadiazole derivative A | Staphylococcus aureus | 18 |

| Triazole derivative B | Escherichia coli | 15 |

| Compound C (N-bromophenyl) | Streptococcus pneumoniae | 20 |

The results indicate that the presence of specific substituents on the thiadiazole and triazole rings can significantly enhance antimicrobial activity.

Case Studies

- Study on Thiadiazoles as Anticancer Agents : A recent investigation into the synthesis of novel thiadiazoles revealed that modifications to the core structure led to increased potency against various cancer cell lines. The study utilized in vitro assays to determine IC50 values and concluded that certain substitutions could enhance bioactivity .

- Antimicrobial Efficacy Evaluation : Another study focused on evaluating the antimicrobial properties of synthesized triazoles against resistant bacterial strains. The findings indicated that specific structural modifications resulted in compounds with superior efficacy compared to standard antibiotics .

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound involves multiple steps that typically include the formation of the thiadiazole and triazole moieties. The general synthetic route may involve:

- Formation of Thiadiazole : The 5-methyl-1,3,4-thiadiazole can be synthesized through standard methodologies involving thioketones and hydrazines.

- Triazole Formation : The triazole ring is often constructed via cyclization reactions involving azoles and appropriate acylating agents.

- Final Coupling : The final product is obtained by coupling the thiadiazole with the dichlorobenzamide using standard amide bond formation techniques.

Characterization of the synthesized compound typically involves techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity .

Antimicrobial Activity

Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have been tested against various bacterial strains, demonstrating efficacy comparable to conventional antibiotics . The incorporation of the triazole ring further enhances these properties, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

Several studies have focused on the anticancer potential of thiadiazole derivatives. For example, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their activity against different cancer cell lines (e.g., SKNMC, HT-29). Although these compounds did not outperform doxorubicin, they displayed promising activity that warrants further exploration .

Cholinergic Modulation

The compound's structure suggests potential applications in neuropharmacology. Given the cholinergic hypothesis for Alzheimer's disease, compounds that enhance cholinergic transmission are of interest. Research indicates that certain derivatives could modulate cholinergic neurotransmission pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives against E. coli and Staphylococcus aureus, compounds similar to N-((4-(4-bromophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,5-dichlorobenzamide exhibited significant inhibition zones compared to control groups. The study concluded that modifications in substituents could enhance antimicrobial efficacy .

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of synthesized thiadiazole derivatives on prostate cancer cell lines. Results indicated that certain modifications led to increased apoptosis in cancer cells while maintaining low toxicity in normal cells. This suggests a promising therapeutic index for further development .

Chemical Reactions Analysis

2.1. Synthetic Pathways

The synthesis of this compound likely involves several key steps, including the formation of thiadiazole and triazole rings, as well as the introduction of the bromophenyl and dichlorobenzamide groups. The following are typical methods used in synthesizing similar compounds:

-

Formation of Thiadiazole : The reaction of thiosemicarbazide with carbon disulfide can yield thiazole derivatives. This can be followed by cyclization reactions to form the thiadiazole ring .

-

Triazole Formation : The synthesis of triazoles often involves the reaction of azides with alkynes or the cyclization of hydrazones under acidic or basic conditions .

-

Bromophenyl Introduction : The incorporation of bromophenyl groups can be achieved through electrophilic aromatic substitution or coupling reactions involving brominated phenols .

-

Dichlorobenzamide Formation : This step typically involves acylation reactions where dichloroacetyl chloride reacts with amines to form amides .

2.2. Characterization Techniques

The synthesized compound is characterized using several analytical techniques:

-

FT-IR Spectroscopy : Useful for identifying functional groups based on characteristic absorption peaks.

-

NMR Spectroscopy (1H and 13C) : Provides information about the molecular structure and environment of hydrogen and carbon atoms.

-

Mass Spectrometry : Helps in determining the molecular weight and structure confirmation.

3.1. Reactivity Profiles

The reactivity of N-((4-(4-bromophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,5-dichlorobenzamide can be analyzed through its potential interactions:

-

Nucleophilic Substitution Reactions : The presence of bromine atoms makes the compound susceptible to nucleophilic attack, which can lead to substitution reactions that modify the aromatic system.

-

Acid-base Reactions : The amine group can participate in acid-base reactions, affecting solubility and reactivity in biological systems.

-

Cyclization Reactions : Under certain conditions, the compound may undergo cyclization to form more complex heterocycles, enhancing biological activity .

3.2. Reaction Mechanisms

The mechanisms for these reactions typically involve:

-

Electrophilic Aromatic Substitution : For brominated compounds, electrophiles can attack the aromatic ring at positions ortho or para to the existing substituents.

-

Nucleophilic Attack on Carbonyls : The carbonyl carbon in amides is electrophilic, allowing nucleophiles to attack and potentially lead to hydrolysis or further functionalization.

Biological Significance

The compound's structural features suggest potential pharmacological activities:

4.1. Antimicrobial Activity

Research indicates that thiadiazole and triazole derivatives exhibit significant antimicrobial properties. The presence of both moieties in this compound may enhance its efficacy against various pathogens .

4.2. Anticancer Potential

Studies on similar compounds have shown promising results in inhibiting cancer cell proliferation. The dual action mechanism involving triazoles and thiadiazoles could provide a synergistic effect against cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole and Thiadiazole Derivatives

Key Observations :

- The 2,5-dichlorobenzamide group is unique compared to halogenated benzyl or sulfonyl groups in analogues, which may influence pharmacokinetics (e.g., metabolic stability) .

- The thioether linkage between the triazole and thiadiazole moieties is structurally analogous to S-alkylated triazoles in , which exhibit tautomeric stability .

Key Observations :

Table 3: Reported Bioactivities of Analogues

Key Observations :

- The 4-bromophenyl group in the target compound mirrors antimicrobial triazole derivatives in , suggesting possible activity against resistant bacterial strains .

- The 5-methyl-1,3,4-thiadiazole moiety is associated with antioxidant properties in , though its role here may depend on electronic effects .

- Compared to simpler thiadiazoles (), the target’s dichlorobenzamide group could enhance cellular penetration due to increased lipophilicity .

Research Findings and Implications

- Structural Stability : The thione tautomer form observed in triazole-thiones () suggests the target compound may exhibit similar stability, favoring the thione form over thiol .

- Activity Optimization : Halogen substituents (Br, Cl) are critical for bioactivity; replacing bromine with smaller halogens (e.g., F) in analogues reduces potency .

- Synthetic Challenges : The multi-step synthesis of such hybrids requires precise control to avoid N-alkylation side products, as seen in .

Q & A

Q. Basic Research Focus

- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S-H at ~2500 cm⁻¹) .

- NMR (¹H/¹³C) : Resolve aromatic protons (δ 7.0–8.5 ppm for bromophenyl and dichlorobenzamide groups) and methylene/methyl groups in the thiadiazole-triazole backbone .

- X-ray Crystallography : Confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonds between amide NH and triazole N atoms) .

Advanced Consideration : Use DFT calculations to predict NMR/IR spectra and compare with experimental data, resolving ambiguities in tautomeric forms (e.g., thione vs. thiol configurations) .

How do structural modifications (e.g., bromophenyl vs. fluorophenyl substituents) impact biological activity?

Q. Advanced Research Focus

- Bromophenyl Group : Enhances lipophilicity and membrane permeability, critical for cellular uptake in antimicrobial assays .

- Thiadiazole vs. Triazole : Thiadiazole improves metabolic stability, while triazole enhances hydrogen-bonding interactions with target enzymes .

- Substituent Effects : Replacement of bromine with chlorine or fluorine alters electron-withdrawing effects, modulating binding affinity (e.g., IC50 shifts in kinase inhibition assays) .

Data Contradiction Example : A 2011 study reported higher antibacterial activity for bromophenyl derivatives compared to chlorophenyl analogs, but a 2018 study found reversed trends in antifungal models due to target specificity .

What computational tools can predict this compound’s reactivity and guide synthetic routes?

Q. Advanced Research Focus

- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., transition states in thiol-ether formation) and identify energetically favorable conditions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., dioxane vs. THF) to optimize yields .

- Machine Learning : Train models on existing triazole-thiadiazole datasets to predict regioselectivity in heterocyclic ring closures .

How can researchers resolve discrepancies in reported biological activity data?

Q. Methodological Approach :

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., cisplatin for comparison) .

- Dose-Response Curves : Analyze IC50 values across multiple replicates to distinguish true activity from assay noise .

- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., hMGL or NAAA enzymes) .

Example : A 2021 study attributed antimicrobial activity to membrane disruption, while a 2023 study proposed DNA intercalation—resolved via fluorescence quenching assays .

What analytical techniques quantify this compound in biological matrices?

Q. Basic Research Focus

- HPLC-UV/Vis : Use C18 columns with mobile phases of acetonitrile/water (0.1% TFA) for separation; detect at λ = 254 nm (aromatic absorption) .

- LC-MS/MS : Employ electrospray ionization (ESI+) for high sensitivity in pharmacokinetic studies (LOQ ~0.1 ng/mL) .

Advanced Consideration : Validate methods per ICH guidelines, including matrix effects (e.g., plasma protein binding) and stability under storage conditions .

What mechanistic hypotheses explain its dual antimicrobial and anticancer activities?

Q. Advanced Research Focus

- ROS Generation : The bromophenyl-thiadiazole moiety may induce oxidative stress in bacterial and cancer cells .

- Enzyme Inhibition : Docking studies suggest binding to dihydrofolate reductase (antimicrobial) and topoisomerase II (anticancer) .

- Synergistic Effects : Combine with β-lactams or cisplatin to enhance efficacy and reduce resistance .

How can researchers design derivatives with improved pharmacokinetic profiles?

Q. Methodological Approach :

- Prodrug Strategies : Introduce ester groups to enhance solubility, which hydrolyze in vivo to active forms .

- Metabolic Stability : Replace labile methyl groups with trifluoromethyl to block CYP450 oxidation .

- LogP Optimization : Balance lipophilicity (LogP 2–4) using substituents like methoxy or hydroxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.